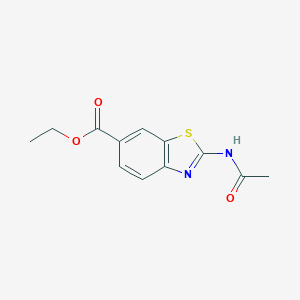

ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate

Description

Ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate (CAS 134949-41-0) is a benzothiazole derivative with the molecular formula C₁₂H₁₂N₂O₃S and a molecular weight of 264.31 g/mol . It features an acetylamino (-NHCOCH₃) substituent at the 2-position and an ethoxycarbonyl (-COOEt) group at the 6-position of the benzothiazole ring. This compound is commercially available at 95% purity (Combi-Blocks, catalog QY-3482) and serves as a key intermediate in medicinal chemistry and material science due to its versatile reactivity .

Propriétés

IUPAC Name |

ethyl 2-acetamido-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-3-17-11(16)8-4-5-9-10(6-8)18-12(14-9)13-7(2)15/h4-6H,3H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJGZBLGLSUJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of 2-Aminobenzenethiol Derivatives

A widely employed method involves the reaction of 2-aminobenzenethiol with carbonyl-containing compounds. For instance, diethyl malonate reacts with 2-aminobenzenethiol in xylene under reflux, catalyzed by p-toluenesulfonic acid (p-TsOH), to yield ethyl 2-benzothiazolyl acetate. This reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbonyl carbon, followed by cyclodehydration (Scheme 1).

Table 1: Cyclization Methods for Benzothiazole Formation

This method is favored for its high regioselectivity and compatibility with ester functionalities. However, the introduction of the acetylamino group at position 2 requires additional steps, as discussed in Section 2.

Oxidative Cyclization Methods

Oxidative approaches, such as those using sodium hypochlorite (NaOCl), enable the formation of the benzothiazole ring from sulfonamide precursors. For example, 2,5-dimethyl-benzenesulfonamide undergoes oxidation with NaOCl in acidic media, followed by cyclization to yield trioxo-benzothiazole intermediates. Although this method primarily targets trioxo derivatives, analogous conditions could be adapted for carboxylate-functionalized benzothiazoles by modifying the starting material’s substituents.

Esterification of the Carboxylate Group

The ethyl ester at position 6 is typically introduced via esterification, either during cyclization or as a post-synthetic modification.

Esterification During Cyclization

Incorporating ethyl ester groups into starting materials simplifies synthesis. For example, using diethyl malonate in cyclization reactions inherently installs the ethyl carboxylate moiety. This method is efficient but limits flexibility in modifying the ester group post-synthesis.

Post-Cyclization Esterification

Carboxylic acid intermediates (e.g., 2-(acetylamino)-1,3-benzothiazole-6-carboxylic acid) can be esterified with ethanol in the presence of acid catalysts like sulfuric acid. This two-step approach allows for late-stage diversification but may lower overall yields due to intermediate purification.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Cyclization + Acetylation | High purity, modularity | Multi-step, time-consuming | 70–85% |

| Direct Acetylated Cyclization | One-pot, fewer steps | Sensitivity to reagent ratios | 65–75% |

| Oxidative Cyclization | Scalability, robust conditions | Limited to specific substrates | 50–60% |

The cyclization-acetylation route remains the most reliable, whereas oxidative methods are less efficient for carboxylate derivatives.

Optimization and Catalytic Considerations

Recent advances focus on catalytic systems to enhance efficiency. Palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of related benzothiazoles, offer potential for introducing substituents at position 6. Additionally, microwave-assisted cyclization reduces reaction times from hours to minutes, improving throughput .

Analyse Des Réactions Chimiques

Types of Reactions

ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvent; room temperature to reflux.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; room temperature to reflux.

Substitution: Nucleophiles such as amines, thiols; organic solvents; room temperature to elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted benzothiazoles with various functional groups

Applications De Recherche Scientifique

Chemistry

- Synthesis Intermediate : Ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate serves as an intermediate in the synthesis of various organic compounds and materials. It is utilized in the development of new chemical entities with potential biological activities.

Biology

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .

- Antifungal Properties : In addition to its antibacterial effects, this compound has demonstrated moderate antifungal activity against species like Candida tropicalis, indicating potential therapeutic applications in treating fungal infections .

Medicine

- Anticancer Potential : Research indicates that this compound may possess anticancer properties. It has been studied for its effects on human colorectal carcinoma (HCT116) cell lines, where it showed promising results in inducing apoptosis .

- Anti-inflammatory Effects : Some studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Data Tables

Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated a strong inhibitory effect on Staphylococcus aureus, suggesting that structural modifications could enhance its activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

Another investigation focused on the antifungal properties of the compound. It was tested against Candida tropicalis, where it exhibited moderate antifungal activity, highlighting its potential use in antifungal therapies .

Anticancer Research

In a study assessing its anticancer potential, this compound was found to induce apoptosis in HCT116 colorectal cancer cells. This suggests that the compound could be further developed for cancer treatment applications .

Mécanisme D'action

The mechanism of action of ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as BRAFV600E, which play a crucial role in the MAPK signaling pathway. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in cancer cells . The compound’s ability to interact with these molecular targets is attributed to its unique structural features, which allow it to bind effectively to the active sites of the enzymes.

Comparaison Avec Des Composés Similaires

Ethyl 2-Amino-1,3-Benzothiazole-6-Carboxylate

- Molecular Formula : C₁₀H₁₀N₂O₂S

- Molecular Weight : 222.26 g/mol

- CAS Number : 50850-93-6

- Key Feature: Amino (-NH₂) group at the 2-position.

- Applications: Used in catalysis, sensing, and material science due to its nucleophilic amino group, which facilitates coordination with metal ions .

- Availability: Sold by Santa Cruz Biotechnology (97% purity) and other suppliers .

Ethyl 2-(tert-Butoxycarbonylamino)-1,3-Benzothiazole-6-Carboxylate

- Molecular Formula : C₁₅H₁₈N₂O₄S

- Molecular Weight : 322.37 g/mol

- Key Feature : Bulky tert-butoxycarbonyl (Boc) protecting group at the 2-position.

- Structural Data : Crystallizes in a triclinic system (space group P1) with unit cell parameters $a = 6.3026 \, \text{Å}, b = 10.791 \, \text{Å}, c = 11.909 \, \text{Å}$ .

- Applications : The Boc group is often used in peptide synthesis to protect amines, suggesting utility in stepwise organic syntheses .

Comparison: The Boc group introduces significant steric hindrance and hydrophobicity, contrasting with the compact acetylamino group. This difference impacts solubility and reactivity in multi-step syntheses.

Ethyl 2-Methyl-1,3-Benzothiazole-6-Carboxylate

- Molecular Formula: C₁₂H₁₁NO₂S

- Molecular Weight : 249.29 g/mol

- Key Feature : Methyl (-CH₃) group at the 2-position.

- Synonyms: Ethyl 2-methylbenzo[d]thiazole-6-carboxylate .

- Applications : Methyl substituents are common in agrochemicals for enhancing lipophilicity and bioavailability .

Comparison: The methyl group lacks hydrogen-bonding capability, unlike the acetylamino group, which may limit interactions with biological targets.

Ethyl 2-[4-(Trifluoromethyl)Phenyl]-1,3-Benzothiazole-6-Carboxylate

- Molecular Formula: C₁₆H₁₀F₃NO₂S

- Key Feature : 4-(Trifluoromethyl)phenyl substituent at the 2-position.

- Synthetic Route : Prepared via condensation reactions, with detailed protocols available through LookChem .

- Applications : The trifluoromethyl group enhances electron-withdrawing properties and metabolic resistance, making it valuable in pharmaceuticals .

Comparison: The aromatic trifluoromethyl group introduces strong electronic effects, which can alter the compound’s electronic profile compared to the electron-donating acetylamino group.

Activité Biologique

Ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a benzothiazole core, which is known for its pharmacological significance. The presence of an acetylamino group enhances its solubility and biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors, leading to altered cellular processes and potential apoptosis in cancer cells. The compound's mechanism can involve:

- Enzyme Inhibition : Targeting enzymes involved in cancer progression.

- Receptor Modulation : Interacting with cellular receptors that regulate growth signals.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines, including:

These results highlight the compound's potential as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

This compound also demonstrates significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Pseudomonas aeruginosa | 0.75 µg/mL |

These findings suggest that the compound could serve as a template for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties, showing promising results in preclinical models. It has been reported to reduce inflammation markers significantly in carrageenan-induced paw edema models:

This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Study : A study conducted on HCT-116 cells indicated that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c and activation of caspases.

- Antimicrobial Evaluation : In a comparative study against standard antibiotics, the compound showed superior efficacy against resistant strains of Staphylococcus aureus .

- Anti-inflammatory Assessment : In vivo experiments demonstrated that the compound significantly inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate?

- Methodological Answer : Use statistical design of experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, factorial designs can identify interactions between variables (e.g., Boc-protection steps or esterification conditions) . Couple this with HPLC or GC-MS to monitor purity and yield. Reference crystallographic data (e.g., bond angles, torsional strain) from structural reports to refine reaction conditions .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration validation) with multinuclear NMR (¹H, ¹³C, DEPT-135) and FT-IR spectroscopy . Compare experimental data to crystallographic databases (e.g., CCDC entries) for benzothiazole derivatives . For example, the acetylaminobenzothiazole core’s planarity can be verified against published torsion angles . Mass spectrometry (HRMS) should confirm molecular weight within 3 ppm error .

Q. What solvent systems are optimal for recrystallizing this compound without degrading its functional groups?

- Methodological Answer : Test mixed-solvent systems (e.g., ethyl acetate/hexane or DCM/petroleum ether) under controlled cooling rates. Monitor for polymorphism using differential scanning calorimetry (DSC). Avoid protic solvents if the acetyl group is prone to hydrolysis. Structural reports often specify solvent choices for analogous benzothiazoles .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic sites (e.g., the C2-thiazole position). Compare frontier molecular orbitals (HOMO/LUMO) with experimental kinetic data. Use reaction path search algorithms (e.g., IRC analysis) to model transition states . Validate predictions with in situ NMR or LC-MS trapping experiments.

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data (e.g., ¹³C NMR chemical shifts)?

- Methodological Answer : Re-examine solvent effects and tautomeric equilibria using polarizable continuum models (PCM) in DFT simulations. For example, the acetyl group’s electron-withdrawing effect may shift thiazole ring carbons by 2–5 ppm. Cross-reference with solid-state NMR if crystallographic data suggest intermolecular interactions (e.g., hydrogen bonding) that alter solution-phase shifts .

Q. How can researchers design a catalytic system to functionalize the benzothiazole core without cleaving the ester group?

- Methodological Answer : Explore transition-metal catalysis (e.g., Pd-catalyzed C–H activation) with directing groups (e.g., the acetylaminobenzothiazole motif). Use ligand screening (e.g., bidentate phosphines) to suppress ester hydrolysis. Monitor reaction progress via in situ Raman spectroscopy. Reference synthetic routes for structurally similar thiazole-carboxylates to identify compatible conditions .

Q. What mechanistic insights explain discrepancies in reaction yields when scaling up from milligram to gram quantities?

- Methodological Answer : Conduct scale-down experiments using microreactors to isolate heat/mass transfer effects. Apply computational fluid dynamics (CFD) to model mixing efficiency in batch reactors. Compare activation energies (via Arrhenius plots) at different scales. Adjust agitation rates or solvent viscosity based on dimensionless numbers (e.g., Reynolds, Damköhler) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting bioactivity results between in vitro and in vivo studies for this compound?

- Methodological Answer : Perform metabolite profiling (LC-HRMS) to identify degradation products or active metabolites. Use physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability differences. Cross-reference with structural analogs (e.g., fluorinated benzothiazoles) to assess metabolic stability .

Q. What analytical techniques differentiate between polymorphic forms of this compound, and how do they impact reactivity?

- Methodological Answer : Use powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) to characterize polymorphs. Correlate crystal packing (from single-crystal XRD) with dissolution rates and catalytic activity via Hammett plots or Brønsted-Evans-Polanyi relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.